(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid
Description
(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid is a heterocyclic compound featuring a fused oxazolo[4,5-b]pyridine core linked to a piperidine ring substituted with an acetic acid group at the 3-position. Its molecular formula is C₁₃H₁₅N₃O₃ (MW: 261.28 g/mol), with CAS number 1035840-21-1 .
Synthesis: The compound is synthesized via cyclocondensation of 5-bromo-3-hydroxy-2-aminopyridine with (4-piperidinyl)acetic acid (or propanoic acid) using polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) as catalysts. The use of PPA significantly improves yields (70–71%) compared to PPSE (22%) . The acetic acid moiety is introduced via the Heck reaction, enabling functionalization of the pyridine framework . This synthesis pathway was optimized to develop non-peptidic glycoprotein GPIIb/GPIIIa antagonists, highlighting its role in targeting platelet aggregation .
Properties
IUPAC Name |
2-[1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-11(18)7-9-3-2-6-16(8-9)13-15-12-10(19-13)4-1-5-14-12/h1,4-5,9H,2-3,6-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPQDIQEOABIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=CC=N3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolo-Pyridine Ring: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, with an appropriate oxazole-forming reagent under acidic or basic conditions.
Introduction of the Piperidine Ring: The oxazolo-pyridine intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Attachment of the Acetic Acid Moiety: Finally, the piperidine intermediate is functionalized with an acetic acid group, typically through an esterification or amidation reaction, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of (1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Features :
- Pharmacological Intent : Designed to balance acidic (carboxylic acid) and basic (piperidine) moieties for enhanced bioactivity .
Structural Analogues
The compound belongs to a broader class of fused heterocyclic carboxylic acids. Key structural analogues include:
Structural Insights :
- Heterocyclic Core : Replacing oxazolo with thiazolo (e.g., thiazolo[4,5-b]pyridines) introduces a sulfur atom, altering electronic properties and enhancing antioxidant activity .
- Substituent Position : Shifting the carboxylic acid from piperidin-3-yl (target compound) to piperidin-4-yl (CAS 936074-71-4) may affect steric interactions in receptor binding .
- Functional Groups : Hydrazide derivatives (e.g., thiazolo-based compounds) enable further derivatization via acylation or condensation, broadening pharmacological applications .
Key Observations :
- Catalyst Efficiency : PPA outperforms PPSE in oxazolo synthesis, likely due to superior proton-donating capacity .
- Functionalization: Thiazolo derivatives employ nucleophilic substitution and Knoevenagel condensation for side-chain diversification , whereas the target compound relies on the Heck reaction for carboxylation .
Pharmacological and Functional Properties
Activity Trends :
- Antioxidant Capacity: Thiazolo derivatives exhibit radical scavenging due to sulfur’s electron-rich environment, a property less pronounced in oxazolo analogues .
- GPIIb/GPIIIa Targeting : The target compound’s piperidine-acetic acid side chain mimics arginine-glycine-aspartate (RGD) motifs, critical for integrin binding .
Commercial and Research Status
- Target Compound : Discontinued by suppliers (CymitQuimica) , suggesting challenges in scalability or stability.
- Thiazolo Analogues : Actively researched for anti-inflammatory and antioxidant applications .
- Piperidine-4-carboxylic Acid Derivative : Available commercially (95% purity) as a building block .
Biological Activity
(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid is a complex organic compound with the molecular formula C₁₃H₁₅N₃O₃. Its unique structure, which combines an oxazolo-pyridine ring with a piperidine moiety and an acetic acid group, suggests potential biological activities that are of significant interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- Oxazolo-Pyridine Ring : A fused bicyclic system known for its ability to interact with various biological targets.
- Piperidine Ring : A saturated nitrogen-containing ring that enhances the compound's solubility and biological compatibility.
- Acetic Acid Moiety : Contributes to the overall polarity and potential for interaction with biological systems.
The biological activity of (1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially modulating disease processes.
- Receptor Binding : Its structural features allow it to fit into receptor binding sites, influencing signaling pathways and cellular responses.
Biological Activities
Research indicates that (1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of oxazolo-pyridine compounds possess antibacterial properties. For instance:
- In vitro Studies : Compounds similar to (1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10.8 μM to 111.3 μM .
2. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties:
- Cell Line Studies : Inhibitory effects were observed in breast cancer cell lines (MCF-7 and HCT-116), where related compounds showed IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential:
- Cytokine Modulation : It may influence cytokine production in immune cells, leading to reduced inflammation .
Case Studies
Several studies highlight the therapeutic potential of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
